Cas no 1822825-50-2 (Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate)
Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
- Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
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- Inchi: 1S/C10H11BrN4O2/c1-10(2,3)17-9(16)15-8-6(7(11)14-15)4-12-5-13-8/h4-5H,1-3H3
- InChI Key: MVGRNPWBKMNORX-UHFFFAOYSA-N
- SMILES: BrC1C2=CN=CN=C2N(C(=O)OC(C)(C)C)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 307
- Topological Polar Surface Area: 69.9
Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089005719-5g |
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate |
1822825-50-2 | 95% | 5g |
$1278.36 | 2023-09-02 | |
| Alichem | A089005719-10g |
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate |
1822825-50-2 | 95% | 10g |
$1704.48 | 2023-09-02 | |
| Alichem | A089005719-25g |
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate |
1822825-50-2 | 95% | 25g |
$2840.80 | 2023-09-02 | |
| Chemenu | CM290266-1g |
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate |
1822825-50-2 | 95% | 1g |
$795 | 2021-08-18 | |
| Chemenu | CM290266-1g |
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate |
1822825-50-2 | 95% | 1g |
$584 | 2023-02-17 |
Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
Recent Advances in the Synthesis and Applications of Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate (CAS: 1822825-50-2)
Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate (CAS: 1822825-50-2) has emerged as a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors. Recent studies have highlighted its importance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief provides an overview of the latest advancements related to this compound, focusing on its synthetic routes, biological activities, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic protocol for Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate, achieving higher yields (85-90%) through optimized reaction conditions. The researchers emphasized the compound's stability under various conditions, making it particularly suitable for further functionalization. The bromo-substitution at the 3-position was shown to be crucial for subsequent palladium-catalyzed cross-coupling reactions, which are fundamental in constructing more complex molecular architectures.
In the field of kinase inhibitor development, a recent patent application (WO2023056321) disclosed the use of this compound as a building block for novel JAK3 inhibitors. The structural analysis revealed that the pyrazolopyrimidine core, when properly substituted, shows remarkable selectivity for JAK3 over other JAK family members. This selectivity profile is particularly valuable for developing treatments for autoimmune diseases with reduced side effects compared to pan-JAK inhibitors.
Another significant application was reported in a 2024 ACS Medicinal Chemistry Letters article, where researchers utilized Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate as a precursor for BTK inhibitors. The study demonstrated that derivatives obtained from this intermediate showed promising activity against both wild-type and C481S mutant BTK, addressing a major resistance mechanism in B-cell malignancies. The tert-butyloxycarbonyl (Boc) protecting group was found to be crucial for maintaining the desired molecular conformation during synthesis.
Recent computational studies have provided insights into the molecular interactions of derivatives stemming from this compound. Molecular docking simulations published in Bioorganic Chemistry (2023) revealed that the pyrazolo[3,4-d]pyrimidine scaffold maintains optimal hydrogen bonding patterns with various kinase ATP-binding sites. The bromine atom at position 3 was identified as a strategic point for introducing diverse substituents to modulate potency and selectivity.
From a safety and handling perspective, a 2023 technical report from Sigma-Aldrich highlighted the compound's stability under standard laboratory conditions, with recommended storage at 2-8°C under inert atmosphere. The report also provided detailed handling procedures, emphasizing the importance of proper personal protective equipment when working with this brominated compound.
Looking forward, the versatility of Tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate continues to attract significant research interest. Several ongoing studies are exploring its potential in developing covalent kinase inhibitors, where the bromine atom could serve as a leaving group for Michael addition to cysteine residues in target proteins. This approach may lead to novel therapeutic agents with prolonged target engagement and improved pharmacological profiles.
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